3-Hydroxy-3-(3-methoxyphenyl)propanenitrile
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Overview
Description
3-Hydroxy-3-(3-methoxyphenyl)propanenitrile: is an organic compound with the molecular formula C10H11NO2 It is a derivative of propanenitrile, featuring a hydroxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogenation, LiAlH4
Substitution: Acidic or basic conditions
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde
Reduction: 3-Hydroxy-3-(3-methoxyphenyl)propanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups. It serves as a model substrate for investigating metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The methoxyphenyl group can participate in π-π interactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-phenylpropanenitrile
- 3-Hydroxy-3-(4-methoxyphenyl)propanenitrile
- 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile
Uniqueness
Compared to its analogs, 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly impact its chemical reactivity and biological activity. The 3-methoxy substitution may enhance its solubility and interaction with specific biological targets, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-hydroxy-3-(3-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10,12H,5H2,1H3 |
InChI Key |
WYMDBPIPKQWVIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC#N)O |
Origin of Product |
United States |
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